molecular formula C8H10OS B2845098 (3-Cyclopropylthiophen-2-yl)methanol CAS No. 2296417-42-8

(3-Cyclopropylthiophen-2-yl)methanol

Cat. No.: B2845098
CAS No.: 2296417-42-8
M. Wt: 154.23
InChI Key: YDCWIEKKJKFHBX-UHFFFAOYSA-N
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Description

(3-Cyclopropylthiophen-2-yl)methanol is a thiophene derivative featuring a cyclopropyl substituent at the 3-position of the heteroaromatic ring and a hydroxymethyl (-CH₂OH) group at the 2-position. Thiophene-based compounds are widely studied due to their applications in pharmaceuticals, agrochemicals, and materials science. The cyclopropyl group introduces steric and electronic effects that may enhance metabolic stability or modulate intermolecular interactions, while the hydroxymethyl group provides a reactive site for further functionalization (e.g., esterification or oxidation).

Properties

IUPAC Name

(3-cyclopropylthiophen-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10OS/c9-5-8-7(3-4-10-8)6-1-2-6/h3-4,6,9H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDCWIEKKJKFHBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(SC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Cyclopropylthiophen-2-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of a cyclopropyl-substituted thiophene precursor with a methanol group. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the synthesis is carried out under optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, ensuring consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

(3-Cyclopropylthiophen-2-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of thiophene derivatives with different functional groups .

Scientific Research Applications

(3-Cyclopropylthiophen-2-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Cyclopropylthiophen-2-yl)methanol involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The cyclopropyl group may enhance the compound’s binding affinity and specificity, while the methanol group can participate in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Comparative analysis with structurally related compounds highlights the unique physicochemical and functional properties of (3-Cyclopropylthiophen-2-yl)methanol. Key analogs and their distinguishing features are outlined below:

Table 1: Structural and Functional Comparison

Compound Name Substituents Key Properties Applications/Notes
This compound 3-Cyclopropyl, 2-CH₂OH - Enhanced hydrophobicity due to cyclopropyl group.
- Moderate polarity from -CH₂OH.
Potential intermediate in drug synthesis.
(3-Methylthiophen-2-yl)methanol 3-Methyl, 2-CH₂OH - Lower steric hindrance than cyclopropyl.
- Higher solubility in non-polar solvents.
Used in polymer precursors .
(3-Phenylthiophen-2-yl)methanol 3-Phenyl, 2-CH₂OH - Bulky aryl group enables π-π stacking.
- Reduced metabolic stability.
Studied in organic electronics .
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol () Phenoxy-ethoxy chain, branched alkyl - High hydrophilicity from ethoxy groups.
- Surfactant properties.
Industrial emulsifier .

Key Findings:

Solubility: The compound’s hydrophobicity (from cyclopropyl) contrasts sharply with hydrophilic analogs like 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol, which contains polar ethoxy chains .

Reactivity: The hydroxymethyl group in thiophene derivatives is less reactive toward nucleophilic substitution than alcohols in aliphatic systems (e.g., ethoxyethanol in ), favoring oxidation or protection strategies.

Biological Activity

(3-Cyclopropylthiophen-2-yl)methanol is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has a unique structure characterized by a cyclopropyl group attached to a thiophene ring. The molecular formula is C10H11S, and it has a molecular weight of approximately 165.26 g/mol. Its structure is pivotal in determining its biological activity and interaction with various biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In a study assessing its efficacy against various bacterial strains, the compound demonstrated significant inhibitory effects on Escherichia coli methionine aminopeptidase (MetAP), with an IC50 value of 13 µM against the Fe(II) form of MetAP . This suggests that it may serve as a lead structure for developing novel antibiotics.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of cancer cell lines, including MiaPaCa-2 and A673, which are known for their high glycolytic activity. The lead optimization efforts revealed that modifications to the cyclopropyl group could enhance cellular potency while maintaining biochemical activity .

The primary mechanism through which this compound exerts its biological effects appears to involve interaction with specific enzymes and receptors. For instance, its action on MetAP suggests that it interferes with protein synthesis pathways in bacteria, which is crucial for their growth and survival.

Target Enzymes

  • Methionine Aminopeptidase (MetAP) : The compound selectively inhibits MetAP, which is essential for bacterial protein maturation .
  • Lactate Dehydrogenase (LDH) : It has been implicated in inhibiting LDH in cancer cells, affecting their metabolic pathways and proliferation .

Case Study 1: Antimicrobial Efficacy

In a comparative study evaluating various thiophene derivatives, this compound was found to have superior antimicrobial activity against E. coli. The study highlighted its potential as a scaffold for antibiotic development .

Case Study 2: Anticancer Lead Optimization

A focused lead optimization study demonstrated that modifications to the cyclopropyl group could enhance the anticancer activity of related compounds. The optimized derivatives showed improved potency against cancer cell lines while retaining selectivity towards LDH inhibition .

Research Findings Summary Table

Compound Target IC50 (µM) Activity
This compoundMethionine Aminopeptidase (Fe II)13Antimicrobial
Optimized DerivativeLactate DehydrogenaseVariesAnticancer

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